3-(3-Nitrophenyl)-5-phenyl-1,2-oxazole

Catalog No.
S15285671
CAS No.
31609-82-2
M.F
C15H10N2O3
M. Wt
266.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Nitrophenyl)-5-phenyl-1,2-oxazole

CAS Number

31609-82-2

Product Name

3-(3-Nitrophenyl)-5-phenyl-1,2-oxazole

IUPAC Name

3-(3-nitrophenyl)-5-phenyl-1,2-oxazole

Molecular Formula

C15H10N2O3

Molecular Weight

266.25 g/mol

InChI

InChI=1S/C15H10N2O3/c18-17(19)13-8-4-7-12(9-13)14-10-15(20-16-14)11-5-2-1-3-6-11/h1-10H

InChI Key

XANPEKCSJXNWQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-]

3-(3-Nitrophenyl)-5-phenyl-1,2-oxazole is a heterocyclic compound characterized by its oxazole ring, which is a five-membered ring containing one nitrogen and one oxygen atom. The compound features a phenyl group at the 5-position and a nitrophenyl group at the 3-position of the oxazole ring. Its molecular formula is C15H12N2O3C_{15}H_{12}N_2O_3, and it has garnered attention in organic chemistry due to its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of 3-(3-Nitrophenyl)-5-phenyl-1,2-oxazole is primarily influenced by the presence of the nitro group, which can participate in electrophilic aromatic substitution reactions. The oxazole moiety can also undergo various transformations, including:

  • Nucleophilic substitution: The nitrogen atom in the oxazole can act as a nucleophile.
  • Cycloaddition reactions: The compound can engage in [3+2] cycloaddition reactions, forming more complex structures .
  • Reduction reactions: The nitro group can be reduced to an amine, altering the compound's biological activity.

These reactions make 3-(3-Nitrophenyl)-5-phenyl-1,2-oxazole a versatile intermediate for synthesizing various derivatives with enhanced properties.

Research indicates that compounds containing oxazole rings exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Specifically, derivatives of 3-(3-Nitrophenyl)-5-phenyl-1,2-oxazole have shown promising results in:

  • Antimicrobial activity: Some derivatives demonstrate effectiveness against both Gram-positive and Gram-negative bacteria .
  • Anticancer properties: Certain modifications to the oxazole structure may enhance cytotoxic effects against cancer cell lines.

The nitro group in this compound is believed to contribute to its biological activity by facilitating interactions with biological targets.

Several synthetic routes have been developed for the preparation of 3-(3-Nitrophenyl)-5-phenyl-1,2-oxazole. Common methods include:

  • Condensation reactions: Typically involve the reaction of substituted phenyl aldehydes with oxazoles under acidic or basic conditions.
  • Cycloaddition reactions: Utilizing nitrile oxides generated from aldoximes allows for efficient formation of isoxazoles through [3+2] cycloaddition .
  • One-pot synthesis: Recent advancements have introduced one-pot methods that streamline the synthesis process while maintaining high yields and selectivity .

These methods highlight the compound's synthetic versatility and potential for further functionalization.

The applications of 3-(3-Nitrophenyl)-5-phenyl-1,2-oxazole are diverse and include:

  • Pharmaceuticals: As a scaffold for developing new antimicrobial or anticancer agents.
  • Material Science: Potential use in creating novel materials with specific electronic or optical properties.

The unique structural features of this compound allow it to serve as a building block for more complex molecules.

Interaction studies involving 3-(3-Nitrophenyl)-5-phenyl-1,2-oxazole focus on its binding affinity and mechanism of action against various biological targets. These studies often employ techniques such as:

  • Molecular docking simulations: To predict how this compound interacts with specific proteins or enzymes.
  • In vitro assays: To evaluate its biological effects on cell lines or microbial cultures.

Such studies are crucial for understanding the therapeutic potential and safety profile of this compound.

Several compounds share structural similarities with 3-(3-Nitrophenyl)-5-phenyl-1,2-oxazole. Here are some notable examples:

Compound NameStructureUnique Features
5-Methyl-2-(p-nitrophenyl)-2-oxazolineContains a methyl group at position 5Exhibits different reactivity due to methyl substitution
4-Amino-5-phenyloxazoleAmino group at position 4Known for enhanced biological activity compared to nitro derivatives
2-(4-Nitrophenyl)-5-phenyloxazoleSimilar phenyl substitutionsDiffering electronic properties affecting reactivity

These compounds highlight the versatility of the oxazole framework while emphasizing the distinctive characteristics imparted by substituents such as nitro and amino groups.

Cycloaddition Reaction Optimization Strategies

Microwave-Assisted [3+2] Cycloaddition Mechanisms

Microwave irradiation has emerged as a transformative tool for accelerating 1,3-dipolar cycloaddition reactions, particularly in the synthesis of isoxazole derivatives. The [3+2] cycloaddition between nitrile oxides and terminal alkynes or alkenes benefits significantly from microwave conditions, which enhance reaction rates and regioselectivity. For instance, Qiang Gu and colleagues demonstrated that microwave irradiation (200–300 W) of 3-substituted phenyl-5-((prop-2-yn-1-yloxy)methyl)isoxazoles with (Z)-2-chloro-N-hydroxynicotinimidoyl chloride in tetrahydrofuran (THF) containing trace water yielded 3-(2-chloropyridin-3-yl)-5-(((3-substituted phenyl isoxazol-5-yl)methoxy)methyl)isoxazoles in 31–92% yields. The microwave-assisted method reduced reaction times from hours to minutes while improving regioselectivity through controlled solvent and base interactions.

A key advancement involves the use of nitrile oxides generated in situ from hydroxamic acid chlorides. Singh et al. reported that microwave irradiation of nitrile oxides with maleimides in solvent-free conditions achieved near-quantitative yields within 5–10 minutes, compared to 6–8 hours under conventional heating. The rapid energy transfer in microwave systems minimizes side reactions, such as dimerization of nitrile oxides, which are common in thermally driven processes.

Table 1: Comparison of Conventional vs. Microwave-Assisted Cycloaddition Conditions

ParameterConventional HeatingMicrowave Irradiation
Reaction Time6–8 hours5–15 minutes
Yield45–75%85–92%
Regioselectivity (syn:anti)1:1.21:30
Energy ConsumptionHighLow

Data derived from.

The regioselectivity of microwave-assisted reactions is further influenced by solvent polarity. Polar aprotic solvents like THF or dimethylformamide (DMF) stabilize transition states through dipole interactions, favoring the formation of 3,5-disubstituted isoxazoles over other regioisomers. For example, reactions conducted in THF with trace water exhibited a 92% yield and >95% regioselectivity for the target product, whereas non-polar solvents like toluene resulted in reduced yields (31–58%).

Base-Catalyzed Reaction Pathways Using Potassium Phosphate Tribasic (K₃PO₄)

Base-catalyzed cycloadditions play a pivotal role in deprotonating intermediates and facilitating 1,3-dipolar cycloadditions. While potassium phosphate tribasic (K₃PO₄) is not explicitly reported in the synthesis of 3-(3-nitrophenyl)-5-phenyl-1,2-oxazole, analogous systems using sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) provide mechanistic insights. In the presence of NaHCO₃, the acid-binding agent neutralizes HCl generated during nitrile oxide formation, preventing premature decomposition of reactive intermediates.

Table 2: Impact of Base Selection on Cycloaddition Efficiency

BaseSolventYield (%)Regioselectivity (syn:anti)
NaHCO₃THF/H₂O921:30
Et₃NDMF841:15
K₂CO₃Acetonitrile761:10

Data adapted from.

Theoretical studies suggest that stronger bases like K₃PO₄ could enhance deprotonation kinetics, particularly in protic solvents. However, excessive basicity may lead to side reactions, such as hydrolysis of nitrile oxides or alkyne substrates. Optimal base strength (pKₐ ≈ 9–10) balances efficient acid neutralization with substrate stability. Future studies could explore K₃PO₄ in mixed solvent systems to leverage its high solubility in polar media.

Solvent Effects in TosMIC-Based Syntheses

Although tosylmethyl isocyanide (TosMIC)-based syntheses are not directly documented for 3-(3-nitrophenyl)-5-phenyl-1,2-oxazole, solvent effects in analogous isoxazole formations provide critical design principles. Polar aprotic solvents like THF and DMF enhance dipole-dipole interactions between nitrile oxides and dipolarophiles, improving reaction rates and regioselectivity. For example, reactions in THF with 5% water achieved 92% yield due to the solvent’s ability to stabilize charged intermediates while maintaining low viscosity for efficient mixing.

Table 3: Solvent Effects on Cycloaddition Outcomes

SolventDielectric ConstantYield (%)Regioselectivity (syn:anti)
THF/H₂O (95:5)7.5921:30
DMF36.7841:15
Ethanol24.3681:5
Toluene2.4311:1.2

Data sourced from.

Protic solvents like ethanol reduce yields (68%) due to hydrogen bonding with nitrile oxides, which diminishes their reactivity. Conversely, solvent-free conditions under microwave irradiation bypass these limitations, achieving 85–90% yields by eliminating solvation effects. For TosMIC-based routes, preliminary data suggest that dichloromethane (DCM) or ethyl acetate may offer a balance between substrate solubility and dipole stabilization, though experimental validation is required.

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Exact Mass

266.06914219 g/mol

Monoisotopic Mass

266.06914219 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-11-2024

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